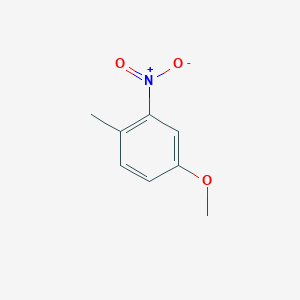

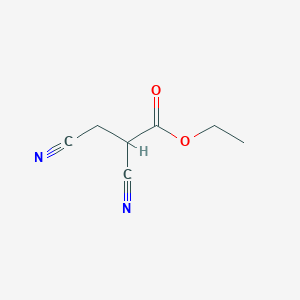

![molecular formula C14H9Cl2NO B024367 2,8-二氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮 CAS No. 133330-61-7](/img/structure/B24367.png)

2,8-二氯-5,6-二氢-11H-苯并[5,6]环庚并[1,2-b]吡啶-11-酮

描述

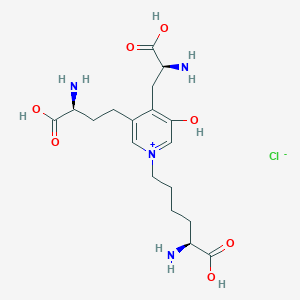

“2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one” is a chemical compound . It is an intermediate of Loratadine , which is a popular antihistamine drug used to treat allergies .

Molecular Structure Analysis

The molecular formula of this compound is C14H10ClNO . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid and its melting point is between 90-92°C . More specific properties like density, boiling point, etc., are not provided in the search results.科学研究应用

Allergy Treatment

Loratadine is widely used to treat symptoms of allergies, such as hay fever, rhinitis, and urticaria. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms . It is particularly valued for its non-sedative properties, allowing users to continue with their daily activities without drowsiness.

Pharmaceutical Reference Standard

In pharmaceutical research, Loratadine serves as a secondary standard and certified reference material. It is utilized in method development for qualitative and quantitative analyses, including pharma release testing . This ensures the quality and consistency of pharmaceutical products.

Clinical Research

Loratadine is used in clinical trials to explore new therapeutic uses and to better understand its pharmacokinetics and pharmacodynamics. Researchers study its metabolism, particularly how it is processed by cytochrome P450 enzymes like CYP3A4, and its interaction with histamine receptors .

Food and Beverage Quality Control

As a certified reference material, Loratadine can be used in quality control testing for food and beverage industries. It helps in ensuring that products meet the required safety and quality standards .

Impurity Analysis

Loratadine and its related compounds are used as impurities in the development of analytical methods. This is crucial for the pharmaceutical industry to identify and quantify impurities in drug formulations, ensuring drug safety and efficacy .

Potassium Channel Research

Loratadine has been shown to inhibit the two-pore domain potassium channel K2P18.1 (TRESK). This application is significant in neurological research, as it may contribute to the understanding of pain sensation and the development of new analgesics .

作用机制

Target of Action

The compound, also known as Loratadine, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. It also inhibits the two-pore domain potassium channel K2P18.1 (also called TRESK or KCNK18) .

Mode of Action

Loratadine acts as a non-sedating histamine H1-receptor antagonist . It competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The selective antagonism of the histamine H1 receptors leads to suppression of the negative symptoms brought on by histamine H1 receptor activation.

Biochemical Pathways

The primary biochemical pathway affected by Loratadine is the histamine signaling pathway . By blocking the H1 receptor, Loratadine prevents the actions of histamine, which include vasodilation, increased vascular permeability, and nerve stimulation leading to symptoms of an allergic reaction.

Result of Action

The molecular and cellular effects of Loratadine’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, Loratadine prevents the typical allergic responses such as itching, runny nose, and sneezing.

属性

IUPAC Name |

5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c15-10-4-5-11-9(7-10)2-1-8-3-6-12(16)17-13(8)14(11)18/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCFDJOSJCJZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442546 | |

| Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

CAS RN |

133330-61-7 | |

| Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133330-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

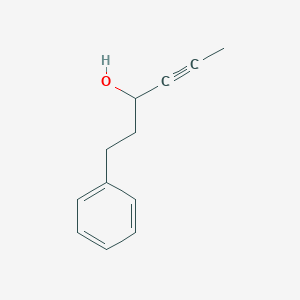

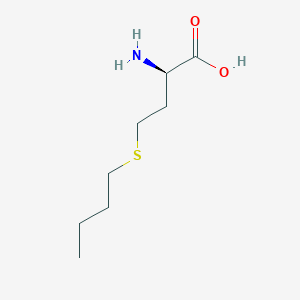

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

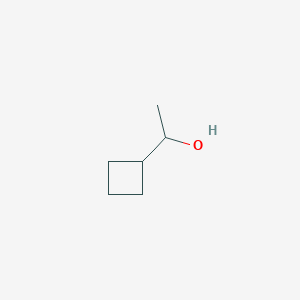

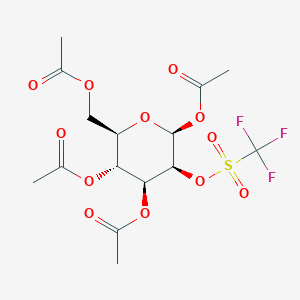

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

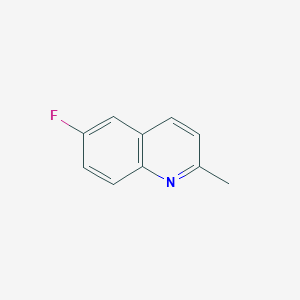

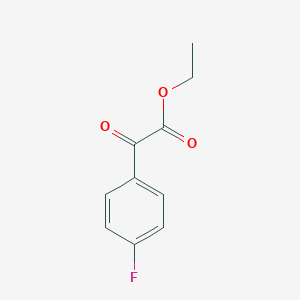

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)